5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid
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Overview
Description
5-Acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of dihydropyridines, which are known for their diverse biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the dihydropyridine core. One common approach is the condensation of a suitable diketone with an amine, followed by cyclization under acidic conditions. The presence of the acetyl and nitro groups requires additional steps, such as acetylation and nitration, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity has been studied for potential therapeutic uses, such as anti-inflammatory and antioxidant properties.
Medicine: It has been investigated for its potential use in treating cardiovascular diseases and other health conditions.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique in its structure and properties compared to other dihydropyridines. Similar compounds include:
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action than nifedipine.
Nicorandil: A vasodilator used in the treatment of angina pectoris.
While these compounds share the dihydropyridine core, the presence of specific functional groups, such as the acetyl and nitro groups in our compound, gives it distinct chemical and biological properties.
Properties
IUPAC Name |
5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-8-13(10(3)19)15(14(16(20)21)9(2)17-8)11-4-6-12(7-5-11)18(22)23/h4-7,15,17H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIHVPCLWJLLFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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